7-Aminoisoquinoline-3-carboxylic acid
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Overview
Description
7-Aminoisoquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H8N2O2. It is a derivative of isoquinoline, which is a fusion product of a benzene ring and a pyridine nucleus.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoisoquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of aniline derivatives with β-ketoesters to form Schiff bases, which are then cyclized in acidic media to yield the desired isoquinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 7-Aminoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) for converting carboxylic acids to acid chlorides.
Major Products: The major products formed from these reactions include quinoline derivatives, amine derivatives, and substituted isoquinolines .
Scientific Research Applications
7-Aminoisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Aminoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Quinoline: A structurally related compound with a benzene ring fused to a pyridine nucleus.
Isoquinoline: The parent compound of 7-Aminoisoquinoline-3-carboxylic acid.
Quinoline Derivatives: Compounds like chloroquine, which are used in medicinal chemistry.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylic acid groups provide versatile sites for chemical modification, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8N2O2 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
7-aminoisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,11H2,(H,13,14) |
InChI Key |
YXMDCPDTYXMFSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)C(=O)O)N |
Origin of Product |
United States |
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